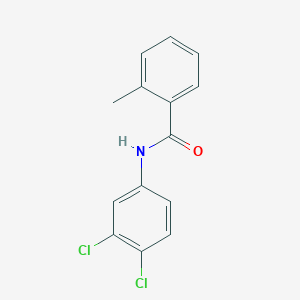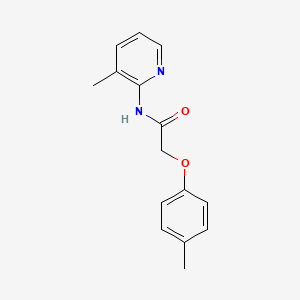![molecular formula C7H5Cl3O2S B5667164 1-chloro-4-[(dichloromethyl)sulfonyl]benzene](/img/structure/B5667164.png)
1-chloro-4-[(dichloromethyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is a complex organic compound that belongs to the class of sulfonamides, known for their versatile chemical properties and reactivity. This compound, like its sulfonamide counterparts, is expected to exhibit unique chemical and physical properties due to its distinctive molecular structure.
Synthesis Analysis
The synthesis of sulfonamide compounds often involves reactions between sulfonyl chlorides and amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (a related compound) was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). Such methodologies could potentially be applied or adapted for the synthesis of 1-chloro-4-[(dichloromethyl)sulfonyl]benzene by substituting the appropriate reactants.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using techniques like X-ray diffraction (XRD), as demonstrated in studies of similar compounds. The molecular geometry, vibrational frequencies, and crystal structure provide insights into the compound's stability and reactivity. For instance, XRD analysis has been employed to determine the crystal structure of related sulfonamide compounds, revealing their geometric configuration and intermolecular interactions (Rizzoli et al., 2009).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their rich chemistry. The reactivity can be influenced by the presence of sulfonyl and chloro groups, which can undergo reactions such as sulfonation, metalation, and coordination with metals, as seen in the synthesis and reactions of similar sulfonamide derivatives (Cabiddu et al., 1993).
Propiedades
IUPAC Name |
1-chloro-4-(dichloromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGHIZQJJURTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5667100.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B5667104.png)
![1-[(2,4-dichlorophenoxy)acetyl]-N-ethyl-3-pyrrolidinecarboxamide](/img/structure/B5667110.png)
![1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline](/img/structure/B5667116.png)
![(1S*,5R*)-6-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667122.png)

![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)


![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![3-methoxy-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]pyridin-2(1H)-one](/img/structure/B5667197.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)